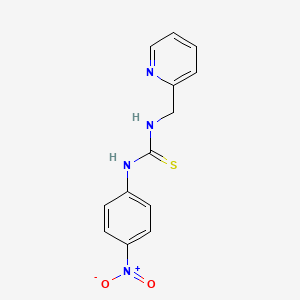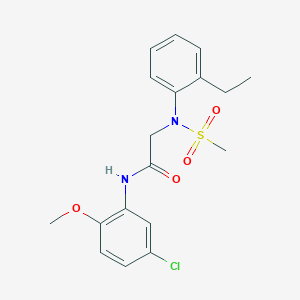![molecular formula C14H15N3O3 B3930024 N-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]acetamide](/img/structure/B3930024.png)
N-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]acetamide
概要
説明
N-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a phenyl ring attached to the acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]acetamide typically involves the reaction of 2,4-dimethoxypyrimidine with 3-aminophenylacetamide. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial production also involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for product verification.
化学反応の分析
Types of Reactions
N-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
N-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[5,6-diphenyl-1,2,4-triazin-3-yl]sulfanyl]acetamide
Uniqueness
N-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]acetamide is unique due to its specific substitution pattern on the pyrimidine and phenyl rings, which imparts distinct chemical and biological properties. Its methoxy groups and acetamide linkage contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9(18)16-11-6-4-5-10(7-11)12-8-15-14(20-3)17-13(12)19-2/h4-8H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYDGSDNJRXXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(N=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3929942.png)
![2-[2-chloro-4-[(Z)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B3929943.png)
![2-(2-methylphenyl)-5-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B3929959.png)
![2-bromo-N-[(2-chloro-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3929963.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-2-furamide](/img/structure/B3929964.png)
![4-[2-(2-allyl-2,3-dihydro-1H-indol-3-yl)-1-aminoethyl]-1,6-heptadien-4-ol](/img/structure/B3929967.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide](/img/structure/B3929968.png)

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3930000.png)

![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B3930015.png)
![10-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930016.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3930030.png)

